molecular formula C10H8Cl8 B1211755 Octachlorocamphene CAS No. 1319-80-8

Octachlorocamphene

Cat. No. B1211755
CAS RN: 1319-80-8
M. Wt: 411.8 g/mol
InChI Key: LVJGHULVGIFLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octachlorocamphene is an organochlorine compound.

Scientific Research Applications

Environmental Accumulation and Effects

Polychlorocamphenes (PCCs), which include compounds like octachlorocamphene, have been identified as major contaminants in aquatic biota. For instance, studies have shown selective accumulation of PCCs in marine life such as narwhals and burbots in the Canadian Arctic. These findings underscore the environmental persistence and bioaccumulation potential of octachlorocamphenes and similar compounds (Bidleman, Walla, Muir, & Stern, 1992).

Chemical Analysis and Characterization

Research on the chromatographic profiling of polychlorocamphenes, including octachlorocamphenes, has been conducted to understand their structure-activity relationships. This research is vital for identifying these compounds in environmental samples and contributes to our understanding of their chemical behavior (Vetter et al., 2000).

Soil Persistence and Environmental Fate

The persistence of chlorinated compounds, including octachlorocamphenes, in soil environments has been extensively studied. These compounds have shown minimal degradation in soil, indicating their long-term environmental persistence. Such research is crucial for understanding the environmental fate of these contaminants (Orazio et al., 1992).

Ecotoxicological Studies

Ecotoxicological impacts of compounds like octachlorocamphenes have been examined, particularly their effects on aquatic life. These studies are important for assessing the ecological risks posed by such contaminants (Lee & Choi, 2009).

properties

CAS RN

1319-80-8

Product Name

Octachlorocamphene

Molecular Formula

C10H8Cl8

Molecular Weight

411.8 g/mol

IUPAC Name

1,2,2,3,3,4,7,7-octachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C10H8Cl8/c1-4-5(2,3)7(12)8(13,14)6(4,11)9(15,16)10(7,17)18/h1H2,2-3H3

InChI Key

LVJGHULVGIFLAE-UHFFFAOYSA-N

SMILES

CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)(Cl)Cl)Cl)C

Canonical SMILES

CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)(Cl)Cl)Cl)C

Other CAS RN

1319-80-8

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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